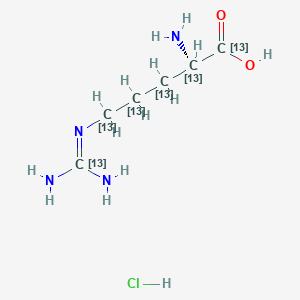

L-Arginine-13C6 hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a non-essential amino acid for human development but is a required intermediate in arginine biosynthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine-13C6 hydrochloride involves the incorporation of stable isotopes, specifically carbon-13 and nitrogen-15, into the L-Ornithine molecule. The process typically requires specialized equipment and conditions to ensure the correct isotopic labeling and high purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The production process includes strict quality control measures to ensure the isotopic purity and overall quality of the compound.

化学反应分析

Types of Reactions

L-Arginine-13C6 hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

科学研究应用

Metabolic Research

L-Arginine-13C6 hydrochloride is primarily used in metabolic research to trace metabolic pathways and understand cellular metabolism. Its isotopic labeling allows researchers to monitor the fate of L-arginine and its derivatives in biological systems.

Quantitative Metabolomics

The compound serves as a labeled standard in quantitative metabolomics, enabling the measurement of metabolic fluxes within cells. By incorporating L-Arginine-13C6 into experimental designs, researchers can analyze how cells utilize arginine for various biosynthetic processes, including protein synthesis and nitric oxide production .

Stable Isotope Labeling

In stable isotope labeling experiments, L-Arginine-13C6 is used to track the incorporation of carbon into downstream metabolites. For example, studies have shown that activated T cells rapidly convert L-arginine into metabolites such as ornithine and putrescine, which are critical for cell proliferation and function .

Immunology Studies

L-Arginine plays a pivotal role in immune cell metabolism. Research indicates that supplementation with L-Arginine-13C6 enhances T cell survival and function by modulating metabolic pathways.

T Cell Activation

A study demonstrated that activated T cells pulsed with L-Arginine-13C6 showed increased oxygen consumption and altered metabolic profiles, suggesting that arginine availability influences T cell metabolism significantly . The incorporation of 13C into various metabolites was tracked using LC-MS/MS techniques, providing insights into how arginine affects immune responses.

Clinical Applications

While primarily used for research purposes, the implications of findings related to L-Arginine-13C6 extend to clinical settings, particularly in understanding conditions related to immune dysfunction and metabolic disorders.

Potential Therapeutic Uses

Research indicates that enhancing arginine availability could improve outcomes in diseases characterized by immune suppression or metabolic dysregulation. For instance, the modulation of T cell metabolism through arginine supplementation might offer therapeutic avenues for cancer immunotherapy .

Data Tables

作用机制

The mechanism of action for L-Arginine-13C6 hydrochloride involves its role as an intermediate in the biosynthesis of arginine. It interacts with specific enzymes and pathways to facilitate the conversion of ornithine to arginine, which is crucial for various metabolic processes.

相似化合物的比较

Similar Compounds

L-Arginine-13C6,15N4 Hydrochloride: Another isotope-labeled amino acid used in similar research applications.

L-Ornithine Hydrochloride: The non-labeled form of the compound, used in various biochemical studies.

Uniqueness

The uniqueness of L-Arginine-13C6 hydrochloride lies in its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies and other research applications.

生物活性

L-Arginine-13C6 hydrochloride is a stable isotope-labeled form of the amino acid L-arginine, which plays a crucial role in various biological processes, particularly in metabolism and immune function. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on immune cells, and potential therapeutic applications.

Overview of L-Arginine Metabolism

L-arginine is a semi-essential amino acid involved in several physiological functions, including protein synthesis, nitric oxide production, and the urea cycle. The metabolism of L-arginine can lead to various metabolites such as ornithine, citrulline, proline, and agmatine, each of which has distinct biological roles. The introduction of stable isotopes like carbon-13 (13C) allows researchers to trace these metabolic pathways more effectively.

Key Metabolites from L-Arginine

| Metabolite | Function |

|---|---|

| Ornithine | Precursor for polyamines; involved in cell growth |

| Citrulline | Involved in nitric oxide synthesis; precursor for arginine |

| Proline | Important for collagen synthesis; involved in cellular signaling |

| Agmatine | Modulates neurotransmission; has neuroprotective effects |

L-Arginine undergoes various enzymatic conversions primarily through the action of arginases and nitric oxide synthases (NOS). Studies utilizing L-Arginine-13C6 have shown that activated T cells rapidly convert L-arginine into these downstream metabolites, influencing their metabolic state and function .

Effects on Immune Function

L-Arginine is particularly significant in modulating immune responses. Research indicates that L-Arginine supplementation enhances T cell metabolism and survival:

- T Cell Activation : Activated T cells show increased uptake of L-arginine, leading to enhanced survival rates when cytokines are withdrawn. This effect is most pronounced when L-arginine is administered shortly after activation .

- Metabolic Reprogramming : The presence of L-arginine alters the metabolic profile of T cells, promoting oxidative phosphorylation (OXPHOS) while reducing glycolytic flux. This shift supports energy production necessary for T cell proliferation .

- Nitric Oxide Production : As a substrate for NOS, L-arginine is critical for nitric oxide synthesis, which plays a role in vasodilation and immune signaling. Increased nitric oxide levels can enhance blood flow to tissues during immune responses .

Study 1: Effects on T Cell Survival

A study investigated the impact of L-Arginine-13C6 on activated CD4+ and CD8+ T cells. The results demonstrated that:

- Supplementation significantly increased T cell survival under cytokine withdrawal conditions.

- The metabolic tracing showed rapid conversion to ornithine and putrescine, indicating active metabolism .

Study 2: Dietary Supplementation in Animal Models

Another study focused on dietary supplementation with L-arginine in pigs:

属性

IUPAC Name |

(2S)-2-amino-5-(diamino(113C)methylideneamino)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-BJPSCUOKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C@@H]([13C](=O)O)N)[13CH2]N=[13C](N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。